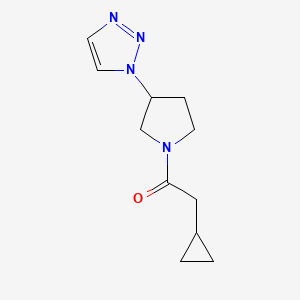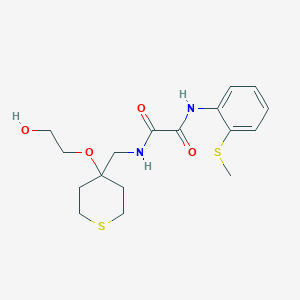![molecular formula C12H18N2O2 B2612519 [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine CAS No. 1881243-24-8](/img/structure/B2612519.png)
[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is also known as Fostemsavir Impurity 4 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O/c1-10-7-5-9-3-2-6 (7)4-8/h2-3,5H,4,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical and Chemical Properties Analysis
The compound is an oil . The storage temperature is normal . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Lycopodium Alkaloids
This compound has been utilized in the synthesis of complex natural products, such as Lycopodium alkaloids. For instance, a methoxypyridine served as a masked pyridone in the concise synthesis of lycoposerramine R, highlighting its utility in complex organic synthesis via key steps like the Eschenmoser Claisen rearrangement to forge crucial quaternary carbon centers (Bisai & Sarpong, 2010).
Molecular Diversity in Chemical Reactions
The compound demonstrates significant molecular diversity in chemical reactions. Three-component reactions involving methoxypyridine have shown to produce a variety of polysubstituted derivatives with high yields and good diastereoselectivity, underlining its versatility in organic synthesis (Sun et al., 2013).
Luminescence Properties in Lanthanide Complexes
In the context of luminescence, methoxypyridine-derived ligands have been synthesized and used to form stable complexes with lanthanides, exhibiting significant luminescence properties. Such complexes have potential applications in bioaffinity assays and luminescent probes (Rodríguez-Ubis et al., 1997).
Hydrogen Bonding and Crystal Structure
Research on N,4-diheteroaryl 2-aminothiazoles, including methoxypyridine derivatives, has contributed to understanding hydrogen bonding patterns and crystal structures, which is crucial for the development of novel pharmaceutical compounds (Böck et al., 2021).
Photo-methoxylation in Organic Synthesis
Methoxypyridines have been utilized in photo-methoxylation processes, accelerating the rate of such reactions in the presence of electron-deficient alkenes. This showcases its role in facilitating specific synthetic transformations in organic chemistry (Sugimori et al., 1983).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[4-(3-methoxypyridin-2-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-2-6-14-11(10)12(9-13)4-7-16-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCHDBVPRUYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2612436.png)

![2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2612440.png)
![13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2612441.png)
![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine](/img/structure/B2612442.png)


![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2612449.png)




